molecular formula C11H15N3O6 B7728610 N-Acetylcytosine arabinoside CAS No. 13491-47-9

N-Acetylcytosine arabinoside

Cat. No.: B7728610
CAS No.: 13491-47-9
M. Wt: 285.25 g/mol
InChI Key: NIDVTARKFBZMOT-UHFFFAOYSA-N
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Description

N-Acetylcytosine arabinoside is a chemical compound with the molecular formula C11H15N3O6 and a CAS registry number of 13491-47-9 . It has a molecular weight of 285.25 g/mol . Researchers can utilize this compound in various biochemical and pharmacological studies. The broader class of cytosine arabinoside (ara-C) compounds is known for its role in scientific research, particularly in studies related to nucleoside metabolism and analog design . One area of research involves investigating the role of oxidative stress in cellular models. Studies on related compounds have shown that agents like N-acetylcysteine (NAC) can reduce oxidative stress markers, suggesting potential research applications for exploring cytoprotective mechanisms . Furthermore, research into cytosine arabinoside itself has indicated that its mechanism can involve the production of free radicals, providing a context for studying modifiers of drug-induced cellular effects . This compound serves as a relevant biochemical tool for researchers in these fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVTARKFBZMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863271
Record name 4-Acetamido-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13491-47-9
Record name N-Acetylcytosine arabinoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis and Chemical Characterization of N Acetylcytosine Arabinoside

Synthetic Methodologies for N-Acetylcytosine Arabinoside Derivates

The synthesis of this compound derivatives often involves multi-step processes that begin with the parent compound, cytosine arabinoside (ara-C). A common initial step is the protection of the hydroxyl groups on the arabinose sugar moiety to prevent unwanted side reactions. This is frequently achieved using silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBS), in the presence of a base like pyridine (B92270) and a catalyst such as silver nitrate. sci-hub.se

Following the protection of the sugar, the N4-amino group of the cytosine base is acetylated. This can be accomplished by reacting the protected ara-C with acetic anhydride (B1165640). sci-hub.se The resulting N4-acetylated and sugar-protected intermediate can then be selectively deprotected to yield this compound.

Variations on this fundamental approach allow for the synthesis of a diverse range of derivatives. For instance, different acyl groups can be introduced at the N4-position by using the corresponding acyl chlorides or anhydrides. google.com Furthermore, modifications at the 5'-hydroxyl group of the arabinose sugar are also possible. For example, reaction with tosyl chloride or mesyl chloride in pyridine can yield 5'-O-tosyl or 5'-O-mesyl derivatives, respectively. google.com These derivatives can serve as intermediates for further modifications.

A detailed, though not exhaustive, summary of synthetic approaches is presented in the table below.

Starting MaterialReagentsKey TransformationResulting Derivative
Cytosine arabinoside (ara-C)1. TBSCl, Pyridine, AgNO32. Acetic Anhydride3. DeprotectionProtection of sugar hydroxyls followed by N4-acetylationThis compound
N4-acyl cytosine arabinosideTosyl chloride or Mesyl chloride, PyridineSulfonylation of the 5'-hydroxyl group5'-O-Tosyl or 5'-O-Mesyl-N4-acyl cytosine arabinoside
Cytosine1. Sodium hydride, DMF2. 4-chlorobenzenesulfonyl chlorideSelective sulfonylation at the N1 position4-amino-1-((4-chlorophenyl)sulfonyl) pyrimidin-2(1H)-one

Strategies for Analog Development and Structural Modification of this compound

The development of this compound analogs is driven by the desire to enhance its therapeutic properties. Structural modifications can be strategically implemented at various positions on both the pyrimidine (B1678525) base and the arabinose sugar.

One key area of modification is the N4-position of the cytosine ring. Introducing different alkyl or acyl groups can significantly alter the compound's lipophilicity and interaction with biological targets. mdpi.com For example, the synthesis of N4-stearoyl and N4-palmitoyl derivatives has been reported, which dramatically increases the fatty acid character of the molecule. google.com

Furthermore, the development of prodrugs represents a significant strategy for improving the clinical utility of nucleoside analogs like this compound. Peptide prodrugs, for instance, can be synthesized by attaching dipeptides or tetrapeptides to the N4-amino group. acs.org This approach aims to improve oral bioavailability and target-specific drug release. acs.org

The following table summarizes some strategies for structural modification.

Modification SiteStrategyRationaleExample of Resulting Structure
N4-positionAcylation with long-chain fatty acidsIncrease lipophilicityN4-stearoyl-cytosine arabinoside
Sugar MoietyIntroduction of a phosphonate (B1237965) groupAlter polarity and chargeCytosine arabinoside phosphonate derivatives
N4-positionAttachment of peptide moietiesProdrug approach to enhance delivery and release[ValPro]-[ara-C]

Mechanisms of this compound Degradation in Biological Systems

The primary mechanism of degradation for cytosine arabinoside and its derivatives in biological systems is enzymatic deamination. nih.gov This process is catalyzed by cytidine (B196190) deaminase, an enzyme found in various tissues, with particularly high levels in the liver and kidney. nih.gov Deamination converts the cytosine base to a uracil (B121893) base, rendering the compound inactive. The N-acetylation of the cytosine base in this compound is a strategy to protect the molecule from this rapid degradation.

In addition to enzymatic degradation, the stability of this compound can be influenced by the chemical environment. For instance, in plasma, the compound can undergo various reactions. While specific studies on this compound are limited, research on the related compound N-acetylcysteine (NAC) shows that it can rapidly form disulfides in plasma, which can affect its distribution and clearance. nih.gov While the chemical structures are different, this highlights the potential for interactions within the biological milieu that can contribute to the degradation or transformation of the compound.

The degradation of this compound is a complex process involving both enzymatic and non-enzymatic pathways. Understanding these mechanisms is crucial for designing more stable and effective analogs.

Molecular and Cellular Pharmacology of N Acetylcytosine Arabinoside

Cellular Permeation and Transport Mechanisms of N-Acetylcytosine Arabinoside

The entry of nucleoside analogs into cells is a critical determinant of their pharmacological activity. For hydrophilic molecules like cytosine arabinoside, this process is heavily reliant on specific protein transporters embedded within the cell membrane. The introduction of an acetyl group to form this compound is anticipated to alter these transport dynamics.

The cellular uptake of the parent compound, cytosine arabinoside, is predominantly mediated by human nucleoside transporters (hNTs). Specifically, the human equilibrative nucleoside transporter 1 (hENT1) and, to a lesser extent, the human concentrative nucleoside transporter 1 (hCNT1) are key players in its transport across the plasma membrane. The sensitivity of certain cancer cells to cytosine arabinoside has been correlated with the density of these nucleoside transport sites.

While direct studies on the transport of this compound are not extensively documented, it is plausible that this acetylated derivative may also interact with these transporters, albeit with potentially different affinities compared to the unmodified cytosine arabinoside. However, the increased lipophilicity conferred by the acetyl group might also facilitate alternative entry mechanisms. Research on other N4-acyl derivatives of cytosine arabinoside with longer acyl chains has demonstrated that these lipophilic compounds can bypass the need for nucleoside transporters, entering cells via passive diffusion. For instance, the cytotoxicity of N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC) was not affected by the presence of dipyridamole, a nucleoside transport inhibitor, suggesting a transporter-independent uptake mechanism. nih.govnih.gov

Table 1: Comparison of Cellular Uptake Mechanisms for Cytosine Arabinoside and its N-Acylated Derivatives

CompoundPrimary Transport MechanismDependence on Nucleoside TransportersKey Transporters (if applicable)
Cytosine arabinoside (ara-C)Facilitated Diffusion and Active TransportHighhENT1, hCNT1
This compound (inferred)Potentially mixed: Facilitated Diffusion and Passive DiffusionPotentially reducedhENTs, hCNTs (potential for reduced affinity)
N4-hexadecyl-ara-C (NHAC)Passive DiffusionLow to NoneNot applicable

The addition of an acetyl group to the N4 position of the cytosine ring in cytosine arabinoside increases the molecule's lipophilicity. This chemical modification can significantly influence how the compound interacts with the lipid bilayer of the cell membrane. Generally, increased lipophilicity can enhance the rate of passive diffusion across cell membranes. This principle is the basis for designing lipophilic prodrugs of hydrophilic parent compounds to improve their oral bioavailability and cellular uptake. nih.gov

Studies on N-acetylcysteine (NAC), for example, have shown that it can readily cross cell membranes. nih.gov While structurally different, this provides a general indication that N-acetylation can facilitate membrane translocation. For this compound, it is hypothesized that the acetyl group reduces the polarity of the molecule, thereby potentially enabling it to partition more readily into the lipid membrane and diffuse into the cytoplasm. This could offer an advantage in tumors with low expression of nucleoside transporters, a known mechanism of resistance to cytosine arabinoside. The increased lipophilicity of N4-acyl derivatives of ara-C with longer fatty acid chains has been shown to result in significantly higher cellular uptake compared to ara-C itself. nih.govnih.gov

Cellular Responses and Cytotoxicity Mechanisms Elicited by this compound

DNA Damage Response and Repair Processes Influenced by this compound

Following a comprehensive review of available scientific literature, no direct research findings detailing the specific influence of the chemical compound “this compound” on DNA damage response and repair processes have been identified.

The current body of research extensively covers the individual actions of its constituent molecules, Cytosine arabinoside (Ara-C) and N-acetylcysteine (NAC), but does not describe the pharmacological activity of the combined entity as requested.

Cytosine arabinoside (Ara-C) is a well-documented antimetabolite agent. Its primary mechanism of action involves the inhibition of DNA synthesis. After intracellular conversion to its active triphosphate form, it is incorporated into DNA. This action competitively inhibits DNA polymerase, leading to a halt in DNA chain elongation and subsequent DNA damage. wikipedia.orgdrugbank.comyoutube.com This interference with DNA replication is particularly cytotoxic to rapidly dividing cells. wikipedia.orgnih.gov Furthermore, some studies indicate that Cytosine arabinoside can induce the production of reactive oxygen species, leading to oxidative stress and the formation of DNA strand breaks. nih.gov

N-acetylcysteine (NAC) is widely recognized for its antioxidant properties. nih.govdrugbank.comnih.gov It functions as a precursor to the intracellular antioxidant glutathione, playing a crucial role in mitigating cellular damage from oxidative stress. nih.gov Research has shown that NAC can protect cells from genotoxic agents by scavenging free radicals and may support DNA repair mechanisms by maintaining a favorable redox environment. nih.govnih.gov

While the individual effects of Cytosine arabinoside on inducing DNA damage and N-acetylcysteine on protecting against such damage are well-established, there is no available data from the conducted searches on how "this compound" as a single compound interacts with or modulates DNA damage and repair pathways. Therefore, a detailed analysis, including research findings and data tables specific to this compound, cannot be provided.

Mechanisms of Cellular Resistance to N Acetylcytosine Arabinoside

Altered Cellular Uptake and Efflux of N-Acetylcytosine Arabinoside

The intracellular concentration of this compound is a critical determinant of its activity, and this is governed by the balance between its influx and efflux across the cancer cell membrane.

Reduced Cellular Uptake: The primary route for cellular entry of this hydrophilic drug is through specialized nucleoside transporter proteins. patsnap.comnih.gov The human equilibrative nucleoside transporter 1 (hENT1) is a major transporter responsible for the influx of the drug into leukemic cells. nih.govtandfonline.comiiarjournals.org A reduced expression or impaired function of hENT1 can significantly decrease the intracellular accumulation of the drug, thereby limiting the amount available for conversion to its active cytotoxic form. nih.govtandfonline.com Studies have demonstrated a correlation between decreased hENT1 expression and reduced sensitivity to the drug. tandfonline.com In addition to the equilibrative (ENT) family, members of the concentrative (CNT) family of transporters also play a role in the drug's uptake. mdpi.com A deficiency in these cellular uptake mechanisms is a key contributor to resistance. nih.gov

Enhanced Cellular Efflux: Conversely, increased active transport of the drug out of the cell can also lead to resistance. This efflux is primarily mediated by ATP-binding cassette (ABC) transporters. mdpi.com Specifically, proteins belonging to the multidrug resistance-associated protein (MRP) family, such as MRP4, MRP5, and MRP8, have been implicated in exporting the drug and its phosphorylated metabolites out of cancer cells. mdpi.com Overexpression of these efflux pumps can effectively lower the intracellular drug concentration, conferring resistance. nih.gov

Table 1: Key Transporter Proteins in this compound Resistance

Transporter Family Protein Function Role in Resistance
Influx Transporters
Equilibrative (ENT) hENT1 Facilitates drug uptake into the cell Decreased expression/function leads to reduced drug accumulation and resistance. nih.govtandfonline.com
Concentrative (CNT) Various Mediate drug uptake into the cell Impaired function contributes to lower intracellular drug levels. mdpi.com
Efflux Transporters

Enzymatic Inactivation or Decreased Activation of this compound

This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. aacrjournals.org Alterations in the enzymatic pathways that control this activation and inactivation are a primary mechanism of resistance.

The drug is sequentially phosphorylated to its active triphosphate form (ara-CTP) by a series of kinases. nih.gov The initial and rate-limiting step in this activation cascade is the conversion to its monophosphate form by the enzyme deoxycytidine kinase (dCK). nih.govaacrjournals.orgnih.gov A marked downregulation of dCK expression or activity is a common and critical event in the development of resistance. nih.govnih.govnih.gov The failure to efficiently phosphorylate the drug prevents its activation, rendering it ineffective. nih.gov

Conversely, the drug and its activated metabolites can be catabolized by inactivating enzymes. The most prominent of these is cytidine (B196190) deaminase (CDA), which converts the drug into its inactive and non-toxic uracil (B121893) derivative, ara-U. nih.govnih.govaacrjournals.org Overexpression of CDA can lead to rapid drug inactivation, preventing the accumulation of the active ara-CTP. aacrjournals.orgnih.gov High CDA activity has been identified as a major cause of clinical resistance. aacrjournals.org Additionally, the monophosphate form of the drug can be dephosphorylated back to its inactive nucleoside form by cytosolic 5'-nucleotidases (NT5C2, NT5C3), opposing the activating function of dCK. tandfonline.comnih.gov

Table 2: Enzymes Modulating this compound Activity

Enzyme Function Role in Resistance
Deoxycytidine kinase (dCK) Activation: Performs the first and rate-limiting phosphorylation step. nih.gov Decreased expression or activity prevents drug activation. nih.govnih.gov
Cytidine deaminase (CDA) Inactivation: Deaminates the drug to an inactive metabolite (ara-U). aacrjournals.org Increased expression leads to rapid drug inactivation. aacrjournals.org

Competitive Metabolic Regulation and Deoxycytidine Triphosphate Pool Dynamics

The ultimate cytotoxic action of this compound relies on the incorporation of its active triphosphate metabolite, ara-CTP, into the DNA of cancer cells. This incorporation halts DNA synthesis and triggers cell death. patsnap.comnih.gov The efficacy of this process is heavily influenced by the intracellular concentration of the natural nucleoside, deoxycytidine triphosphate (dCTP).

Ara-CTP acts as a competitive inhibitor of DNA polymerase, competing directly with the endogenous dCTP pools for incorporation into the growing DNA strand. nih.govaacrjournals.org High intracellular levels of dCTP can effectively outcompete ara-CTP, thereby reducing the extent of its incorporation into DNA and diminishing its cytotoxic effect. nih.gov Consequently, cancer cells with elevated dCTP pools are often resistant to the drug. nih.gov

The regulation of dCTP pools can influence drug resistance at multiple levels:

Competition at DNA Polymerase: High dCTP levels directly compete with ara-CTP, preventing its incorporation into DNA. nih.gov

Feedback Inhibition of dCK: dCTP acts as a feedback inhibitor of deoxycytidine kinase (dCK), the key activating enzyme. nih.gov Elevated dCTP pools can therefore suppress the initial phosphorylation step required to activate the drug.

Allosteric Activation of CDA: High concentrations of dCTP can allosterically activate the inactivating enzyme cytidine deaminase (CDA), further reducing the levels of active drug. nih.gov

The enzyme ribonucleotide reductase (RR), which is responsible for producing deoxyribonucleotides for DNA synthesis, plays a crucial role in maintaining the dCTP pool. nih.govaacrjournals.org Overexpression or increased activity of RR can lead to larger dCTP pools, contributing significantly to resistance. nih.gov

Adaptive Signaling Pathway Activation in this compound Resistance

In response to the cellular stress induced by chemotherapy, cancer cells can activate a variety of pro-survival signaling pathways. The upregulation of these pathways can counteract the drug's cytotoxic effects and promote the survival of resistant cells. nih.gov

Key signaling pathways implicated in resistance include:

ERK and AKT Pathways: The Extracellular signal-regulated kinase (ERK) and AKT (Protein Kinase B) pathways are central regulators of cell survival and proliferation. Constitutive activation of ERK and/or AKT can protect leukemic cells from the drug's effects. nih.govnih.gov Studies have shown that resistant cells can exhibit stronger constitutive phosphorylation (activation) of ERK. nih.gov Inhibition of these pathways can increase the sensitivity of leukemic cells to the drug. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of cellular responses to stress and inflammation and is known to regulate the expression of anti-apoptotic genes. nih.govnih.gov Chemotherapy can induce the activation of NF-κB, which in turn promotes cell survival and contributes to the development of chemoresistance. nih.govmdedge.com Inhibition of NF-κB activity has been shown to enhance drug-induced apoptosis in leukemic cells. researchgate.net

Prolonged exposure to the drug can lead to the positive regulation of several survival molecules within these pathways, including MAPK-interacting kinases (Mnks) which are linked to the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2. nih.gov This adaptive response allows cancer cells to evade apoptosis and continue to proliferate despite treatment.

Based on the conducted research, there is no scientific literature or data available for a compound specifically named "this compound." The search results consistently refer to two distinct compounds: N-acetylcysteine (NAC) , an antioxidant and mucolytic agent, and Cytosine arabinoside (Ara-C) , a chemotherapy drug.

It is possible that "this compound" is a misnomer, a novel or extremely rare compound not yet described in published research, or a combination of the two aforementioned substances studied in conjunction. However, no preclinical research models, including in vitro cell culture or in vivo animal models, were found for a single chemical entity with this name.

Therefore, it is not possible to provide the requested article focusing solely on "this compound" as the subject does not appear in the scientific literature. Further clarification on the compound's name or potential synonyms is required to proceed.

Analytical Methodologies for N Acetylcytosine Arabinoside Research

Chromatographic Techniques for N-Acetylcytosine Arabinoside and its Metabolites

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of this compound and its related metabolic products. nih.govnih.gov The complexity of biological samples, which contain numerous endogenous nucleosides and nucleotides, requires robust separation methods to ensure accurate quantification. nih.gov

Several HPLC-based strategies have been developed for the analysis of similar arabinose-nucleoside analogs. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. ijper.org For instance, a method using a C18 column can effectively separate the compound of interest from interfering substances. nih.govijper.org

Ion-pair chromatography represents another valuable approach, particularly for enhancing the retention of polar analytes on reversed-phase columns. ijper.org One such method developed for N-acetyl cysteine (NAC) utilized an ion-pair reagent like octane (B31449) sulphonate in the mobile phase, which could be adapted for this compound. ijper.org

For separating metabolites, more specialized techniques may be required. Anion-exchange chromatography has been successfully used for the isocratic separation of cytosine arabinoside and its metabolites in under an hour. nih.gov Another innovative method involves a boronate-derivatized polyacrylamide column that selectively retains compounds with cis-diol groups, allowing for the efficient separation of arabinose-containing compounds. nih.gov

The table below summarizes various chromatographic conditions that can be adapted for the analysis of this compound, based on methods developed for structurally related compounds.

Technique Stationary Phase (Column) Mobile Phase Example Detection Application Note
Reversed-Phase HPLCC18Gradient of methanol (B129727) and acetonitrileUV, FluorescenceSuitable for quantifying the parent drug and less polar metabolites. ijper.org
Ion-Pair RP-HPLCC180.01M octane sulphonate (pH 2.2), methanol, acetonitrileUVEnhances retention of polar analytes like this compound. ijper.org
Anion-Exchange ChromatographyQuaternary ammonium (B1175870) resinIsocratic elutionUVEffective for separating phosphorylated metabolites. nih.gov
Affinity ChromatographyBoronate-derivatized polyacrylamideElution followed by RP-HPLCUVSelectively retains cis-diol containing compounds for cleaner analysis. nih.gov

Derivatization is a strategy to enhance detection sensitivity, especially for fluorescence detection. For example, N-acetylcysteine can be derivatized with N-(1-pyrenyl)maleimide (NPM) to create a highly fluorescent adduct, allowing for much lower limits of quantitation. nih.gov A similar strategy could be developed for this compound if it contains a suitable functional group.

Spectroscopic and Spectrometric Methods for this compound Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's structure, functional groups, and elemental composition.

UV-Visible (UV-Vis) Spectrophotometry: This is a fundamental technique often coupled with HPLC for quantification. nih.govscirp.org The method is based on the principle that the molecule absorbs light in the UV-Vis region. A simple and cost-effective spectrophotometric method has been reported for N-acetyl-L-cysteine (NAC) analysis based on a redox and complexation reaction, which could be explored for this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier Transform Infrared Spectroscopy (FTIR), is a powerful tool for identifying the functional groups present in a molecule. mdpi.com The IR spectrum provides a molecular fingerprint based on the vibrations of atoms and chemical bonds. mdpi.com For this compound, FTIR would be used to confirm the presence of key functional groups such as the acetyl group, cytosine ring, and the sugar moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. uvic.ca Techniques like ¹H and ¹³C NMR provide information on the connectivity of atoms and the stereochemistry of the molecule, which is crucial for confirming the identity and purity of this compound. uvic.ca

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. uvic.ca When coupled with liquid chromatography (LC-MS), it becomes a premier tool for identifying and quantifying drugs and their metabolites in complex mixtures. scirp.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

The following table outlines the application of various spectroscopic and spectrometric methods.

Method Information Obtained Application in Research
UV-Vis SpectrophotometryQuantitative measurement based on light absorbance. nih.govRoutine quantification in formulations and as a detector for HPLC. scirp.org
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=O, N-H, O-H). mdpi.comStructural confirmation and identification of the compound.
Nuclear Magnetic Resonance (NMR)Detailed molecular structure, connectivity, and stereochemistry. uvic.caDefinitive structural elucidation and purity assessment.
Mass Spectrometry (MS)Molecular weight and elemental formula. uvic.caIdentification of the parent compound and its metabolites, especially when coupled with LC.
X-ray CrystallographyThree-dimensional atomic structure in a solid state. mdpi.comAbsolute confirmation of molecular structure and stereochemistry.

Bioanalytical Assay Development for this compound Quantification in Complex Matrices

The quantification of this compound in complex biological matrices such as plasma, urine, and tissue samples requires the development and validation of robust bioanalytical assays. nih.govnih.gov These assays are essential for pharmacokinetic and metabolic studies. The primary goal is to ensure the method is reliable, reproducible, and provides accurate measurements of the analyte concentration. nih.gov

The development process typically involves:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques can range from simple protein precipitation to more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The choice depends on the analyte's properties and the required sensitivity.

Method Selection: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is often the method of choice for bioanalytical assays due to its high sensitivity and selectivity. scirp.org HPLC with UV or fluorescence detection can also be used, sometimes requiring derivatization to achieve the desired sensitivity. nih.gov

Method Validation: Before an assay can be used for routine analysis, it must be rigorously validated according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.gov Validation demonstrates the performance and reliability of the method. nih.gov

Key validation parameters are summarized in the table below.

Validation Parameter Description Typical Acceptance Criteria
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govNo significant interference at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.govThe correlation coefficient (r²) should typically be ≥ 0.99.
Accuracy The closeness of the determined value to the nominal or known true value. nih.govMean concentration should be within ±15% of the nominal value (±20% at the lower limit of quantification).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.govThe coefficient of variation (CV) should not exceed 15% (20% at the lower limit of quantification).
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.govShould be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.govAnalyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govSignal should be at least 5-10 times the baseline noise; accuracy and precision criteria must be met.

For this compound, developing a sensitive assay with an LOQ in the nanomolar range would likely be necessary for clinical and preclinical studies. nih.gov For example, a validated HPLC method for N-acetylcysteine in biological samples achieved an LOQ of 32 nM. nih.gov Achieving such sensitivity often relies on optimizing both the sample preparation and the detection method. nih.gov

Future Directions and Emerging Research Avenues for N Acetylcytosine Arabinoside

Development of Next-Generation N-Acetylcytosine Arabinoside Analogs

The development of next-generation analogs of this compound is a promising strategy to overcome the limitations of current nucleoside analog therapies. Research efforts are likely to focus on synthesizing novel derivatives with improved pharmacological properties. These efforts are informed by the extensive work done on its parent compound, cytosine arabinoside (Ara-C). tandfonline.comnih.gov

One key area of development is the creation of lipophilic prodrugs. By increasing the lipophilicity of the molecule, these analogs can exhibit enhanced membrane permeability, potentially leading to improved oral bioavailability and better penetration of the blood-brain barrier. nih.govnih.govbohrium.com Strategies for creating such analogs include the conjugation of fatty acids or other lipophilic moieties to the this compound scaffold. researchgate.netchapman.edu For instance, N4-alkyl and N4-acyl derivatives of Ara-C have shown promise in preclinical models. nih.govresearchgate.net

Table 1: Potential Strategies for Next-Generation this compound Analogs

Strategy Rationale Potential Advantages
Lipophilic Prodrugs Increase lipid solubility Improved oral bioavailability, enhanced CNS penetration
N4-Alkyl/Acyl Derivatives Modify the N4 position of the cytosine base Increased lipophilicity, potential for altered cellular uptake and metabolism
Sugar Modifications Alter the arabinose sugar moiety Increased metabolic stability, resistance to enzymatic degradation

| Phosphate Prodrugs | Bypass the initial phosphorylation step | Overcome resistance mechanisms related to deoxycytidine kinase deficiency |

Application of Advanced Preclinical Models in this compound Research

To better predict the clinical efficacy of this compound and its future analogs, researchers are turning to more sophisticated preclinical models that more accurately recapitulate human disease. These models are crucial for evaluating drug response, identifying biomarkers, and understanding mechanisms of resistance. nih.govnih.govresearchgate.net

Patient-Derived Xenografts (PDXs) represent a significant advancement over traditional cell line-based xenografts. In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, thereby preserving the original tumor architecture, genetic heterogeneity, and microenvironment. nih.govmdpi.comyoutube.com The use of PDX models derived from patients with hematological malignancies, such as acute myeloid leukemia (AML), has been instrumental in studying the efficacy of cytarabine (B982) and can be readily applied to this compound research. mdpi.comnih.gov These models allow for the in vivo assessment of drug efficacy in a context that more closely mirrors the clinical setting. nih.gov

Organoid technology is another powerful tool that is being increasingly utilized in cancer research. nih.govnih.gov Organoids are three-dimensional cell cultures derived from patient tumors that can self-organize to form structures mimicking the in vivo organ. researchgate.net Cancer organoids can be used for high-throughput drug screening and to study the mechanisms of drug resistance in a patient-specific manner. nih.govnih.gov The application of organoid models in this compound research could provide valuable insights into its efficacy across different tumor subtypes and help in the development of personalized treatment strategies.

Table 2: Advanced Preclinical Models for this compound Research

Model Description Key Applications
Patient-Derived Xenografts (PDXs) Implantation of patient tumor tissue into immunodeficient mice. In vivo efficacy testing, biomarker discovery, study of tumor heterogeneity.

| Organoids | 3D cell cultures derived from patient tumors that self-organize. | High-throughput drug screening, personalized medicine, resistance mechanism studies. |

Integration of Systems Biology and Omics Approaches for this compound

A systems biology approach, integrating various "omics" technologies, offers a holistic view of the cellular response to this compound. By analyzing the global changes in genes, proteins, and metabolites, researchers can uncover novel mechanisms of action, identify biomarkers of response and resistance, and discover new therapeutic targets.

Genomics and Transcriptomics can be employed to identify gene expression signatures associated with sensitivity or resistance to this compound. Studies on cytarabine have successfully identified gene expression profiles that predict clinical outcomes in AML patients. nih.gov Similar approaches can be applied to this compound to understand its impact on cellular pathways and to identify patient populations most likely to benefit from treatment.

Proteomics , the large-scale study of proteins, can provide insights into the post-translational modifications and protein-protein interactions that are altered upon treatment with this compound. youtube.comyoutube.com This can help in elucidating the drug's mechanism of action and in identifying downstream signaling pathways that are affected. youtube.comyoutube.com Proteomic analyses of cytarabine-resistant cell lines have revealed novel proteins and pathways involved in drug resistance. researchgate.net

Metabolomics , the comprehensive analysis of metabolites, can reveal the metabolic perturbations induced by this compound. researchgate.netresearchgate.net By mapping the changes in the metabolome, researchers can understand how the drug affects cellular metabolism and identify metabolic vulnerabilities that could be exploited for therapeutic benefit. mdpi.comdntb.gov.ua For instance, metabolomic studies on cytarabine have shed light on its impact on nucleotide metabolism and have identified potential biomarkers of drug response. mdpi.comdntb.gov.ua

Table 3: Omics Approaches in this compound Research

Omics Field Focus of Study Potential Insights
Genomics/Transcriptomics Gene expression patterns Identification of response biomarkers, understanding of affected pathways.
Proteomics Protein expression and modifications Elucidation of mechanism of action, discovery of new drug targets.

| Metabolomics | Metabolite profiles | Understanding of metabolic reprogramming, identification of metabolic biomarkers. |

Computational Modeling and Structure-Activity Relationship Studies for this compound

Computational modeling and structure-activity relationship (SAR) studies are indispensable tools in modern drug discovery and development. These in silico methods can accelerate the design of novel this compound analogs with improved properties and provide a deeper understanding of their interactions with biological targets. chemrxiv.orgnih.gov

Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogs to target enzymes, such as DNA polymerases or kinases. nih.govresearchgate.net This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance their binding and inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing robust 3D-QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. mdpi.com

Table 4: Computational Approaches for this compound Research

Computational Method Description Application
Molecular Docking Predicts the binding of a ligand to a receptor. Understanding drug-target interactions, guiding analog design.
Quantitative Structure-Activity Relationship (QSAR) Relates chemical structure to biological activity. Predicting the activity of new analogs, optimizing lead compounds.

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of drug-target complexes, understanding conformational changes. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.